

Tenalisib dose limiting toxicity management

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Compound Focus: Tenalisib

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Tenalisib Toxicity Profile & Management

The table below summarizes the key safety findings and management strategies for **Tenalisib** from clinical trials.

Trial Phase / Context	Identified DLTs	Most Frequent Related TEAEs	Key Management Strategies
Phase I (Monotherapy in hematologic malignancies) [1]	No DLTs reported across 11 dose levels (up to 1200 mg BID).	Diarrhea, Nausea, Vomiting [1].	Manage with standard supportive care (e.g., antiemetics, antidiarrheals).
Phase II/III (Monotherapy in T-Cell Lymphoma) [2]	Two DLTs in an 800 mg <i>fed</i> cohort: Transaminase elevation, Rash, and Neutropenia [3] [2].	Transaminase elevation (33% any grade; 21% Grade ≥3) [2].	Administer in a fasting state (800 mg BID fasting established as MTD) [3] [2]. Monitor liver function tests (LFTs) closely.

Trial Phase / Context	Identified DLTs	Most Frequent Related TEAEs	Key Management Strategies
Phase I/II (Combination with Romidepsin in T-Cell Lymphoma) [4] [5]	No DLTs were identified during dose escalation [4] [5].	Nausea, Thrombocytopenia, increased AST/ALT, Decreased appetite, Neutropenia, Vomiting, Diarrhea [4] [5].	Monitor for hematological toxicity (CBC), gastrointestinal effects, and LFTs. Use supportive medications as needed.

Tenalisib & Romidepsin Combination Protocol

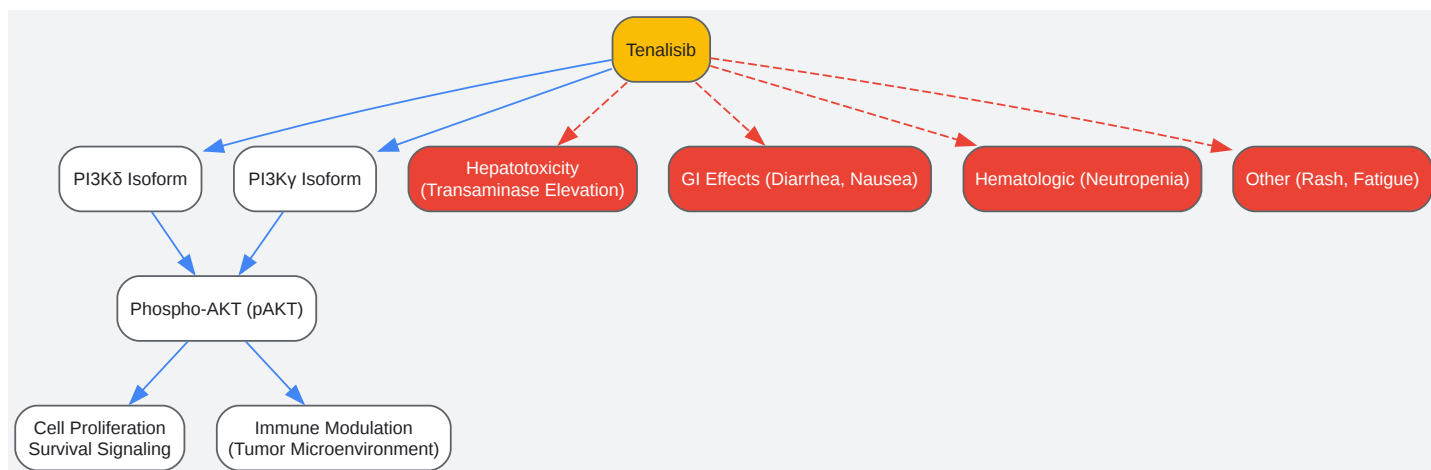
This methodology is based on the phase I/II study (NCT03770000) that successfully established the regimen without encountering DLTs [4] [5].

- **1. Patient Population:** Adults with relapsed/refractory T-Cell Lymphoma (PTCL or CTCL) who have received at least one prior systemic therapy.
- **2. Dosing Schedule:**
 - **Tenalisib:** 800 mg, administered orally, twice daily (BID), 1 hour before meals.
 - **Romidepsin:** 14 mg/m², administered intravenously (IV) over 4 hours, on Days 1, 8, and 15 of a 28-day cycle.
- **3. Key Assessments & Management:**
 - **Hepatic Function:** Monitor AST, ALT, and bilirubin levels regularly.
 - **Hematological Parameters:** Monitor complete blood count (CBC) for thrombocytopenia and neutropenia.
 - **GI Symptoms:** Proactively manage nausea, vomiting, and diarrhea with standard medications.
 - **Other:** Monitor for fatigue, decreased appetite, dysgeusia, and hypokalemia.

Tenalisib's Mechanism and Safety Profile

Tenalisib is a highly selective dual inhibitor of the PI3K δ and PI3K γ isoforms, which are predominantly expressed in hematopoietic cells [1] [2]. This selectivity may contribute to its manageable toxicity profile, as it spares the ubiquitously expressed PI3K α and PI3K β isoforms often associated with broader toxicities.

The diagram below illustrates the mechanism and common adverse events.



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Frequently Asked Questions for Researchers

What is the Maximum Tolerated Dose (MTD) of Tenalisib monotherapy? In relapsed/refractory T-Cell Lymphoma, the MTD was established at **800 mg twice daily in a fasting state**. DLTs were observed in a fed cohort, leading to this recommendation [3] [2].

Does Tenalisib have a clinically significant drug interaction with Romidepsin? Pharmacokinetic data from the combination study indicated that co-administration of **Tenalisib did not significantly alter the pharmacokinetics of romidepsin**. This suggests no major drug-drug interaction that would require dose adjustment of romidepsin [4] [5].

What are the most critical laboratory parameters to monitor during treatment? The most critical parameters are **Liver Function Tests (LFTs - AST, ALT)** and **Complete Blood Count (CBC - with focus on neutrophils and platelets)**, particularly during the initial cycles of therapy [4] [2].

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